molecular formula C22H19IO3 B13095873 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone

1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone

Cat. No.: B13095873
M. Wt: 458.3 g/mol
InChI Key: PCZFROLOTAORMT-UHFFFAOYSA-N
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Description

1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone is an organic compound with the molecular formula C22H19IO3 It is characterized by the presence of two benzyloxy groups and an iodine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone typically involves the reaction of benzyl bromide with resacetophenone in the presence of potassium carbonate in refluxing acetonitrile. The reaction is carried out for approximately 18 hours, yielding the desired product with a high degree of purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence biological pathways and molecular recognition processes .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone is unique due to the presence of the iodine atom, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and research applications.

Properties

Molecular Formula

C22H19IO3

Molecular Weight

458.3 g/mol

IUPAC Name

1-[3-iodo-2,4-bis(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C22H19IO3/c1-16(24)19-12-13-20(25-14-17-8-4-2-5-9-17)21(23)22(19)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3

InChI Key

PCZFROLOTAORMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)OCC3=CC=CC=C3

Origin of Product

United States

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